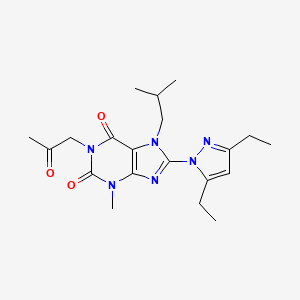

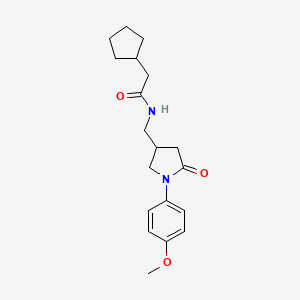

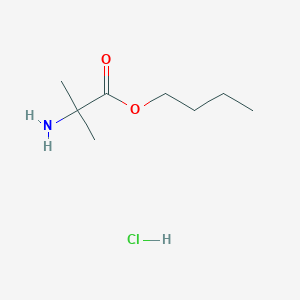

3,4-diethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DPPEB and has been used in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Synthesis and Electrophysiological Activity : A study by Morgan et al. (1990) discusses the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are potent selective class III agents exhibiting potency in in vitro Purkinje fiber assays. This indicates the potential of similar benzamide compounds in cardiac applications (Morgan et al., 1990).

Antibiotic Synthesis : Hanaya and Itoh (2010) describe the efficient synthesis of antibiotic SF-2312 using a benzamide compound. This process involves a series of reactions starting from ethyl diethoxyphosphorylacetate, highlighting the role of benzamides in the synthesis of antibiotics (Hanaya & Itoh, 2010).

Melanoma Cytotoxicity : Wolf et al. (2004) explore benzamide derivatives conjugated with alkylating cytostatics for targeted drug delivery in melanoma cells. Their research shows enhanced toxicity against melanoma cells compared to the parent chlorambucil itself (Wolf et al., 2004).

Antibacterial Activity of Benzimidazole Derivatives : Patil et al. (2015) synthesized novel benzimidazole derivatives with antibacterial activities. These compounds showed potential in combating various bacterial strains, demonstrating the antimicrobial applications of benzamides (Patil et al., 2015).

Peptide Synthesis : Fan, Hao, and Ye (1996) introduced a novel organophosphorus compound used as a coupling reagent for peptide synthesis. This highlights the role of benzamide derivatives in facilitating peptide bond formation (Fan, Hao, & Ye, 1996).

Synthesis of Pyrazoles with Antiavian Influenza Virus Activity : Hebishy, Salama, and Elgemeie (2020) developed a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against bird flu influenza H5N1 (Hebishy, Salama, & Elgemeie, 2020).

Synthesis of Allelochemicals from Gramineae : Macias et al. (2006) discuss the synthesis of compounds with a benzoxazin-3(4H)-one skeleton, exhibiting properties like antimicrobial and insecticidal activities. This research underscores the agricultural utility of benzamide derivatives (Macias et al., 2006).

properties

IUPAC Name |

3,4-diethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-3-23-14-8-7-13(12-15(14)24-4-2)17(22)18-10-11-20-16(21)6-5-9-19-20/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDROECFCJNTGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-diethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2876756.png)

![N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide](/img/structure/B2876757.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methoxypyridin-3-yl)methanone](/img/structure/B2876762.png)

![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)